7-ethyl-3-(piperidin-4-yl)-1H-indole
Description
7-Ethyl-3-(piperidin-4-yl)-1H-indole (C₁₅H₂₀N₂; molecular weight: 228.34 g/mol) is a heterocyclic compound featuring a 1H-indole core substituted with an ethyl group at position 7 and a piperidin-4-yl moiety at position 2. This structure positions it within a broader class of indole derivatives investigated for therapeutic and biochemical applications.
Key structural attributes:
- Indole backbone: Facilitates π-π stacking and hydrophobic interactions in protein binding.
- Piperidin-4-yl group: Introduces basicity and hydrogen-bonding capacity, critical for receptor engagement.
Patents (15) highlight its industrial relevance, though peer-reviewed studies are absent .
Properties
IUPAC Name |
7-ethyl-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-11-4-3-5-13-14(10-17-15(11)13)12-6-8-16-9-7-12/h3-5,10,12,16-17H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXOQBRFONUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194036-40-3 | |
| Record name | 7-ethyl-3-(piperidin-4-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution at the 7-Position: The ethyl group can be introduced at the 7-position through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Substitution at the 3-Position: The piperidinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the piperidinyl group.
Reduction: Reduction reactions can occur at the ethyl group or the piperidinyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring and the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-ethyl-3-(piperidin-4-yl)-1H-indole.
Scientific Research Applications
7-ethyl-3-(piperidin-4-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-ethyl-3-(piperidin-4-yl)-1H-indole involves its interaction with various molecular targets and pathways. The indole core can interact with various enzymes and receptors, leading to a range of biological effects. The piperidinyl group can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substitution Patterns on the Indole Core
7-Substituted Derivatives
- 7-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole: Synthesized via tandem hydroformylation/Fischer indolization (96% yield) .
- 7-Fluoro-3-(piperidin-4-yl)-1H-indole :
5-Substituted Derivatives
Modifications to the Piperidine Moiety
Piperidin-4-yl vs. Piperidin-3-yl
- 3-(Piperidin-4-yl)-1H-indole :
- 3-(Piperidin-3-yl)-1H-indole :
N-Methylation of Piperidine
Biological Activity
7-Ethyl-3-(piperidin-4-yl)-1H-indole is a compound belonging to the indole family, characterized by its unique structure that combines an indole core with an ethyl group at the 7-position and a piperidinyl group at the 3-position. This structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20N2 |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 194036-40-3 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | Not specified |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, in a study involving FaDu hypopharyngeal tumor cells, this compound exhibited enhanced cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The indole core facilitates binding to enzymes and receptors, while the piperidinyl group enhances selectivity and binding affinity. This dual-action mechanism may explain its effectiveness in both antimicrobial and anticancer applications.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:
- Antibacterial Studies : A comparative study highlighted that derivatives of piperidine exhibited varying degrees of antibacterial activity, with some modifications leading to enhanced efficacy against resistant bacterial strains .
- Anticancer Research : In a recent investigation, researchers synthesized several piperidine derivatives, including those similar to this compound, which demonstrated significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for future drug development .
Summary of Findings
The compound's unique structure contributes to its diverse biological activities, making it a valuable candidate for further research in pharmacology and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
